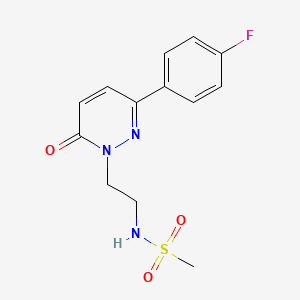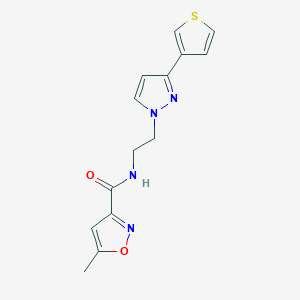
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a molecule with a sulfonyl group and a dichlorophenyl group attached to a tert-butyl benzene ring. It has a linear formula of C17H17Cl2NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.237 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Oxidation Catalysis
4-tert-Butylbenzenesulfonamide has been utilized as a substituent in the synthesis of iron phthalocyanine derivatives, which exhibit remarkable stability under oxidative conditions. These compounds have demonstrated potential as oxidation catalysts, with the ability to oxidize cyclohexene to allylic ketone using H2O2 as the oxidant and styrene oxidation leading mainly to benzaldehyde (Umit Işci et al., 2014).
Enzyme Inhibition
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase have been explored, showcasing these compounds' potential in biochemistry and medicinal chemistry. These derivatives demonstrate potent inhibition against human carbonic anhydrase isoenzymes, indicating their relevance in therapeutic applications (H. Gul et al., 2016).
Anticancer Activity
Research into mixed-ligand copper(II)-sulfonamide complexes has revealed significant findings on their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes have been shown to interact with DNA in a manner dependent on the sulfonamide derivative, leading to DNA damage and exhibiting antiproliferative activity against tumor cells, making them of interest for cancer treatment strategies (M. González-Álvarez et al., 2013).
Synthesis of Cinchonidinium Salts
4-(Bromomethyl)benzenesulfonamides have been prepared for the quaternization of cinchonidine, leading to cinchonidinium salts that showed highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights their utility in organic synthesis, particularly in the creation of enantioselective catalysts (S. Itsuno et al., 2014).
Schiff Bases Synthesis and Biological Potential
The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized, showing enzyme inhibition potential against AChE and BChE enzymes. Molecular docking studies provided insights into their binding modes, with notable antioxidant potential demonstrated in certain compounds (Naghmana Kausar et al., 2019).
Advanced Oxidation Processes
Studies on the advanced oxidation process using zero-valent iron and peroxydisulfate, generating sulfate radicals, have shown efficiency in degrading environmental contaminants such as 4-chlorophenol. This highlights the role of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide derivatives in environmental chemistry for pollutant degradation (Jin-ying Zhao et al., 2010).
特性
IUPAC Name |
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIFXLWMZCTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)
![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)
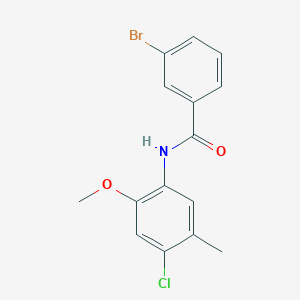
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)
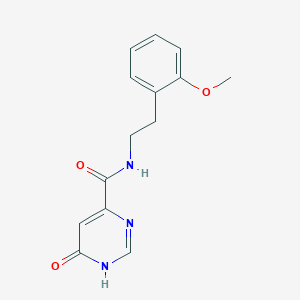
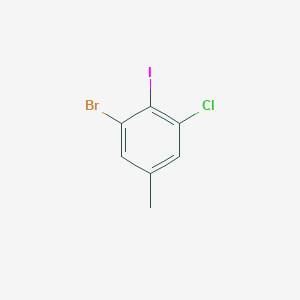
![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)
